4-methoxy-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)benzamide

SCD-1 inhibition SAR baseline hit-to-lead

SAR studies on N-(5-benzylthiazol-2-yl)benzamide SCD-1 inhibitors require a well-characterized, unsubstituted reference point to calculate potency fold-improvements. This compound (CHEMBL559739) is the original Daiichi Sankyo hit (IC50=1220 nM), essential as a baseline comparator for 3- and 4-position substituent elaboration. - Provides the 1x potency baseline against which optimized leads (IC50 ~2-3 nM) are measured. - Serves as a verified weak/negative control in cellular desaturation index assays. - Structurally minimal scaffold for fragment-based discovery or parallel SAR library synthesis.

Molecular Formula C19H15F3N2O2S
Molecular Weight 392.4 g/mol
Cat. No. B12951465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)benzamide
Molecular FormulaC19H15F3N2O2S
Molecular Weight392.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)C(F)(F)F
InChIInChI=1S/C19H15F3N2O2S/c1-26-15-7-5-13(6-8-15)17(25)24-18-23-11-16(27-18)10-12-3-2-4-14(9-12)19(20,21)22/h2-9,11H,10H2,1H3,(H,23,24,25)
InChIKeyJGRMUIIVSDKLCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxy-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)benzamide – SCD-1 Inhibitor Hit Scaffold & SAR Reference Compound


4-Methoxy-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)benzamide (CHEMBL559739) is a synthetic small-molecule belonging to the N-(5-benzylthiazol-2-yl)benzamide class, originally disclosed in the Daiichi Sankyo stearoyl-CoA desaturase-1 (SCD-1) inhibitor program [1]. This compound represents the unoptimized hit scaffold from which the highly potent, orally bioavailable clinical candidate 23a (3-(2-hydroxyethoxy)-4-methoxy-N-[5-(3-trifluoromethylbenzyl)thiazol-2-yl]benzamide) was derived through systematic structure–activity relationship (SAR) elaboration [1]. It exhibits modest SCD-1 inhibitory activity (IC50 = 1,220 nM in human microsomes) [2], positioning it as a critical baseline comparator for SAR and selectivity profiling within the thiazole-benzamide chemotype.

Why 4-Methoxy-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)benzamide Cannot Be Interchanged with Other Thiazole-Benzamide SCD-1 Inhibitors


SCD-1 inhibitors within the N-(5-benzylthiazol-2-yl)benzamide series exhibit extreme sensitivity to substituent modifications on the benzamide ring, with potency spanning over three orders of magnitude (IC50 from >10,000 nM to sub-nanomolar) depending on the presence, position, and nature of substituents [1]. The target compound, lacking the critical 3-(2-hydroxyethoxy) group, is approximately 400- to 600-fold less potent than its optimized congener 23a (IC50 = 2–3 nM) [2], and over 1,000-fold weaker than the sub-nanomolar inhibitor 37c [3]. Conversely, even closely related analogs such as 3-(3-hydroxypropoxy)-4-methoxy-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)benzamide display negligible activity (IC50 >10,000 nM) due to suboptimal linker length [4]. These steep SAR gradients mean that generic substitution of any thiazole-benzamide SCD-1 inhibitor without explicit, matched-assay potency confirmation can lead to gross misinterpretation of target engagement and pharmacological effect.

Quantitative Differentiation Evidence for 4-Methoxy-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)benzamide Versus Closest Analogs


SCD-1 Inhibitory Potency: Baseline Hit Activity Versus Optimized Lead 23a

In the same human microsomal SCD-1 assay (conversion of [14C]stearate to [14C]oleate), the target compound exhibits an IC50 of 1,220 nM [1], whereas the optimized lead 23a bearing a 3-(2-hydroxyethoxy) substituent achieves an IC50 of 3 nM [2]. This ~407-fold potency difference demarcates the target compound as a minimally elaborated hit scaffold, making it the appropriate baseline for quantifying the functional gain conferred by each subsequent SAR modification.

SCD-1 inhibition SAR baseline hit-to-lead

Substituent-Dependent Potency Cliff: 2-Hydroxyethoxy Versus 3-Hydroxypropoxy

Replacement of the 3-(2-hydroxyethoxy) group in 23a (IC50 = 3 nM) with a 3-(3-hydroxypropoxy) chain yields an analog with IC50 >10,000 nM [1], representing a >3,000-fold potency loss. The target compound, which entirely lacks an alkoxy substituent at the 3-position (IC50 = 1,220 nM), actually retains measurable albeit weak activity, outperforming the 3-hydroxypropoxy analog by >8-fold [2]. This non-monotonic SAR reveals that the unsubstituted scaffold occupies a distinct activity niche—more active than the over-extended linker variant but far weaker than the optimal 2-hydroxyethoxy congener.

linker-length SAR potency cliff SCD-1 pharmacophore

Structural Minimalism as a Synthetic Tractability Advantage

The target compound is synthesized via direct amide coupling of 4-methoxybenzoic acid with 5-(3-trifluoromethylbenzyl)thiazol-2-ylamine (7a) [1]. In contrast, the optimized lead 23a requires additional synthetic steps: protection/deprotection of the 2-hydroxyethoxy group, selective O-alkylation at the 3-position, and subsequent amide coupling [1]. This reduced step-count translates to a structurally minimal, more synthetically accessible scaffold suitable for parallel library synthesis, late-stage functionalization, and fragment-based screening approaches where molecular complexity of the lead compound would be prohibitive.

synthetic tractability scaffold minimalism hit elaboration

Oral Bioavailability Contra-Indication Versus Optimized Leads

The optimized analog 23a has been explicitly characterized as orally bioavailable, demonstrating a dose-dependent reduction in plasma desaturation index in Zucker fatty rats after 7-day oral administration [1]. The further-optimized analog 37c likewise demonstrated oral efficacy with a dose-dependent decrease in plasma desaturation index in C57BL/6J mice [2]. In contrast, no oral bioavailability or in vivo efficacy data have been reported for the target compound, and its weak in vitro potency (IC50 = 1,220 nM) makes meaningful in vivo SCD-1 target engagement unlikely without suprapharmacological dosing. This distinction is critical: the target compound is suitable for in vitro mechanistic and SAR studies, not for in vivo proof-of-concept experiments requiring systemic SCD-1 inhibition.

oral bioavailability PK differentiation in vivo efficacy

Recommended Research Application Scenarios for 4-Methoxy-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)benzamide


SCD-1 SAR Baseline Control in Hit-to-Lead Optimization Programs

Use this compound as the unsubstituted reference point in concentration-response experiments to quantify the potency enhancement conferred by introducing alkoxy, amino, or other substituents at the 3- and 4-positions of the benzamide ring. Its IC50 of 1,220 nM in human microsomal SCD-1 assays [1] provides a consistent baseline against which each newly synthesized analog can be compared, enabling calculation of fold-improvement in potency and construction of quantitative SAR tables.

Negative Control for Cellular Target Engagement Assays

Given that the optimized leads 23a and 37c achieve cellular SCD-1 inhibition at low nanomolar concentrations, the target compound (IC50 = 1,220 nM) can serve as a weak/negative control in cell-based desaturation index assays (e.g., HepG2 or primary hepatocytes) to confirm that observed reductions in oleate/palmitoleate production are specific to potent SCD-1 inhibition rather than off-target effects of the thiazole-benzamide scaffold [1][2].

Fragment-Based or Scaffold-Hopping Library Design

The structurally minimal 4-methoxybenzamide-thiazole core, devoid of the 3-(2-hydroxyethoxy) substituent, represents an ideal starting scaffold for fragment-based drug discovery or scaffold-hopping campaigns targeting SCD-1 or related desaturase enzymes. Its reduced synthetic complexity (approximately half the step count of 23a [3]) facilitates rapid parallel synthesis of diverse analog libraries for screening against SCD-1 orthologs, mutant variants, or other acyl-CoA desaturase family members.

Analytical Reference Standard for LC-MS/MS Method Development

The compound's well-defined molecular formula (C19H15F3N2O2S), molecular weight (392.4 g/mol), and the presence of a characteristic trifluoromethyl moiety make it suitable as an analytical reference standard for developing and validating LC-MS/MS quantification methods for the thiazole-benzamide chemotype in biological matrices, supporting pharmacokinetic and tissue distribution studies of more potent analogs [3].

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